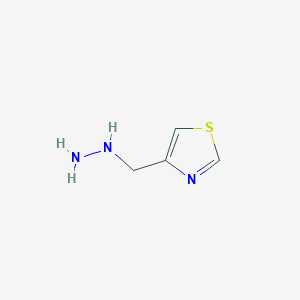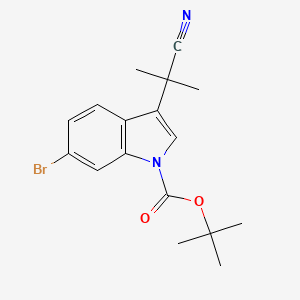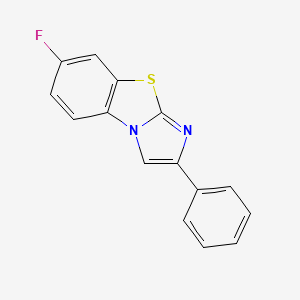
1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the piperidine derivative is protected using the Fmoc group. This is usually achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Carboxylic Acid: The protected piperidine derivative is then subjected to hydrolysis to form the carboxylic acid. This step often involves the use of aqueous acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and proteins. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms.
Industry: In the pharmaceutical industry, it is used in the synthesis of various peptide drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid involves the protection of the amino group in peptide synthesis. The Fmoc group is attached to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine: This compound is a tyrosine derivative with similar protecting group chemistry.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine: Another amino acid derivative with the Fmoc protecting group.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: A cyclobutane derivative with the Fmoc group.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid is unique due to its specific structure, which includes an ethyl group on the piperidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Fmoc-protected amino acids.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-23(21(25)26)12-7-13-24(15-23)22(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,2,7,12-15H2,1H3,(H,25,26) |
InChI Key |
YXAGLNIQKNWDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)



![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)





![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
